molecular formula C25H21F2N3O2S B2948623 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226455-87-3

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2948623
CAS No.: 1226455-87-3
M. Wt: 465.52
InChI Key: WZFRNZYPBHGSKD-UHFFFAOYSA-N
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Description

This compound (CAS: 1226453-26-4) is a substituted imidazole derivative with a molecular formula of C₂₆H₂₃F₂N₃O₃S and a molecular weight of 495.5 g/mol . Its structure features:

  • A difluoromethoxy group (-OCF₂H) at the 4-position of the phenyl ring attached to the imidazole nitrogen.
  • A p-tolyl group (methyl-substituted phenyl) at the 5-position of the imidazole core.
  • A thioacetamide linker connecting the imidazole to an N-phenyl group.

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFRNZYPBHGSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known by its IUPAC name, exhibits significant biological activity that has been explored in various research contexts. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H18F2N4O2S2
  • Molecular Weight : 472.53 g/mol
  • Purity : Typically 95% .

The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of difluoromethoxy and phenyl groups contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that imidazole derivatives can act as inhibitors of various enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression and cancer progression .
  • Antimicrobial Activity : Initial evaluations suggest that derivatives of imidazole exhibit varying degrees of antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets effectively .

Antimicrobial Activity

A comparative study on related compounds demonstrated that the imidazole derivatives exhibited potent antifungal activity compared to their antibacterial properties. The following table summarizes the biological activity data for similar compounds:

Compound NameAntifungal ActivityAntibacterial ActivityAnticancer Activity
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundHighLowModerate

Case Studies

Several studies have evaluated the biological effects of similar imidazole derivatives:

  • Study on Antifungal Activity : A study highlighted the superior antifungal properties of imidazole derivatives over their anticancer and antibacterial counterparts. The compounds showed significant efficacy against various fungal strains, indicating their potential as antifungal agents .
  • Cancer Research : Research focusing on the anticancer properties revealed that certain imidazole derivatives could induce apoptosis in cancer cells through enzyme inhibition pathways .
  • Toxicity Assessments : Toxicity evaluations using Brine-Shrimp lethality assays indicated that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity, necessitating further investigation into their safety profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

The imidazole scaffold is a common feature among analogues, but substitutions at the N1, C5, and thioacetamide positions significantly influence biological activity and physicochemical properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Substituent at N1 Substituent at C5 Thioacetamide Modification Molecular Weight (g/mol) Key Features
Target compound (1226453-26-4) 4-(Difluoromethoxy)phenyl p-Tolyl N-Phenyl 495.5 High lipophilicity due to difluoromethoxy and p-tolyl groups.
2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide (1226429-38-4) 4-Chlorophenyl p-Tolyl N-Thiazol-2-yl 441.0 Chlorine enhances electronegativity; thiazole may improve metabolic stability.
2-((1-Allyl-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-Phenylacetamide (1207009-51-5) Allyl p-Tolyl N-Phenyl 363.5 Allyl group increases steric bulk; lower molecular weight improves solubility.
2-((1-(2-Methoxyethyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-Phenylacetamide (1206996-98-6) 2-Methoxyethyl p-Tolyl N-Phenyl 381.5 Methoxyethyl enhances hydrophilicity; potential for H-bonding.
2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)thio)-N-Phenylacetamide (N/A) 4-Bromophenyl - N-Phenyl 372.2 (estimated) Bromine increases molecular weight and polarizability; may affect binding affinity.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (e.g., -OCF₂H, -Cl, -Br) : Enhance binding to hydrophobic enzyme pockets but may reduce oral bioavailability.

Heterocyclic Modifications (e.g., thiazole) : Improve metabolic stability and target selectivity.

Aliphatic Chains (e.g., allyl, methoxyethyl) : Balance lipophilicity and solubility, critical for CNS penetration or renal clearance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 4-(difluoromethoxy)aniline with p-tolyl-substituted aldehydes in acetic acid under reflux to form the imidazole core .
  • Step 2 : Thioacetylation using thioglycolic acid derivatives in the presence of coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water .
    • Key Variables :
  • Solvent polarity (e.g., toluene vs. DMF) affects reaction rates .
  • Catalysts (e.g., NaIO₄ for oxidation steps) improve regioselectivity .

Q. How can structural purity and identity be confirmed for this compound?

  • Analytical Workflow :

  • Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .
  • Spectroscopy :
  • IR : Confirm S-H (2550 cm⁻¹) and amide C=O (1680 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks for difluoromethoxy (-OCF₂H, δ ~6.8 ppm) and p-tolyl methyl (δ 2.3 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays.

  • Approach :
  • Replicate experiments under standardized conditions (e.g., ATP concentration, pH) .
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
  • Data Reconciliation : Statistical meta-analysis to identify outliers and adjust for batch effects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

  • SAR Design :

  • Substituent Variation : Replace p-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
  • Backbone Modifications : Introduce methylene spacers between the imidazole and thioacetamide moieties to reduce cytotoxicity .
    • In Silico Tools :
  • Molecular docking (AutoDock Vina) to predict interactions with CYP450 isoforms .
  • QSAR models to correlate logP with bioavailability .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Experimental Design :

  • Acute Toxicity : Dose escalation in BALB/c mice (10–100 mg/kg, i.p.) with serum ALT/AST monitoring .
  • Efficacy Testing : Xenograft models (e.g., HCT-116 colon cancer) with biweekly tumor volume measurements .
    • Pharmacokinetics : LC-MS/MS to quantify plasma half-life (t₁/₂) and tissue distribution .

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